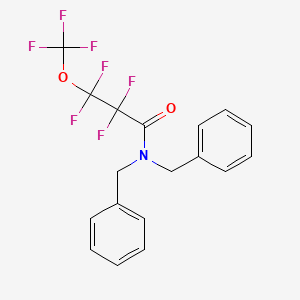![molecular formula C18H23N5O2 B5520992 N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-3-propyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5520992.png)
N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-3-propyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-3-propyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.18517499 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Functionalization
- Experimental and Theoretical Studies : Research on pyrazole derivatives, similar in structure to the compound , focuses on understanding their synthesis and the theoretical underpinnings of their reactions. For example, the functionalization reactions of pyrazole compounds have been both experimentally studied and theoretically examined, highlighting the methods to modify these molecules for various scientific applications (Yıldırım, Kandemirli, & Demir, 2005).
Biological Activity and Drug Design
- Cytotoxicity of Pyrazole Derivatives : Some pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against certain cancer cells, indicating the potential for these compounds in drug discovery and the development of anticancer agents (Hassan, Hafez, & Osman, 2014).
Molecular Interactions and Pharmacophore Models
- Molecular Interaction Studies : In-depth studies on molecular interactions of certain pyrazole carboxamides with receptors, such as the CB1 cannabinoid receptor, offer insights into how these compounds can be tailored for specific receptor targeting, aiding in the development of more effective pharmaceuticals (Shim et al., 2002).
Antibacterial Activity
- Antibacterial Properties : Research into pyrazolopyridine derivatives demonstrates their potential antibacterial properties, suggesting their utility in combating bacterial infections. These studies contribute to the ongoing search for new antibacterial agents in response to antibiotic resistance challenges (Panda, Karmakar, & Jena, 2011).
Anticancer and Anti-inflammatory Agents
- Synthesis of Anticancer Compounds : Novel pyrazolopyrimidines derivatives have been synthesized for their anticancer and anti-inflammatory properties, showcasing the role of pyrazole derivatives in the development of new therapeutic agents (Rahmouni et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-5-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-2-5-13-10-16(22-21-13)18(25)23(11-14-6-3-4-9-19-14)12-15-7-8-17(24)20-15/h3-4,6,9-10,15H,2,5,7-8,11-12H2,1H3,(H,20,24)(H,21,22)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBWRIJGRUBDIS-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N(CC2CCC(=O)N2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=NN1)C(=O)N(C[C@@H]2CCC(=O)N2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
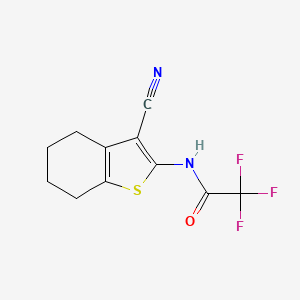
![4-{4-methyl-6-[2-(4-morpholinyl)ethoxy]-2-pyrimidinyl}morpholine](/img/structure/B5520914.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B5520925.png)
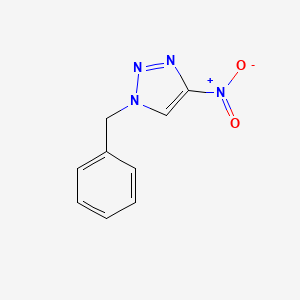
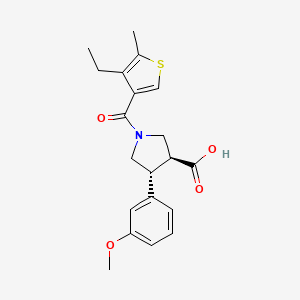
![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5520947.png)
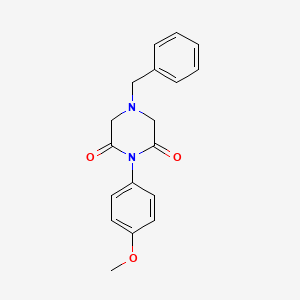
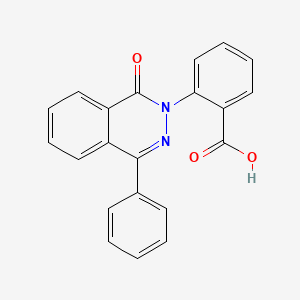
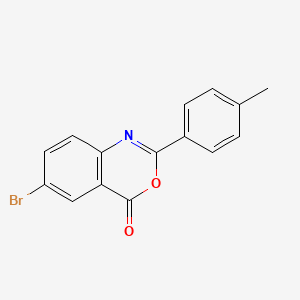
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5520971.png)
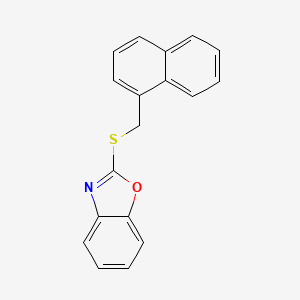
![[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2,5-dimethyl-1,3-oxazol-4-yl)methanone](/img/structure/B5520983.png)
